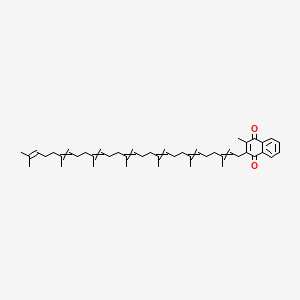
Vitamin K2-7;Vitamin K2(35);Vitamin MK-7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Vitamin K2-7, also known as menaquinone-7, is a form of vitamin K2, which is an essential nutrient required by the human body. It is a fat-soluble vitamin that plays a crucial role in various physiological processes. Vitamin K2-7 is synthesized by certain bacteria in the gut and can also be obtained from dietary sources such as fermented foods like natto, cheese, and sauerkraut . This vitamin is known for its important role in bone health and cardiovascular function. Vitamin K2-7 is particularly well-known for its longer half-life in the body compared to other forms of vitamin K2, allowing it to exert its beneficial effects over a sustained duration .
準備方法
Synthetic Routes and Reaction Conditions
Vitamin K2-7 can be synthesized through chemical and biological methods. The chemical synthesis involves the condensation of a naphthoquinone derivative with an isoprenoid chain. The reaction conditions typically include the use of strong bases and organic solvents .
Industrial Production Methods
Industrial production of Vitamin K2-7 is often achieved through fermentation processes using bacteria such as Bacillus subtilis. This method is preferred due to its efficiency and cost-effectiveness. The fermentation process involves optimizing conditions such as temperature, pH, and nutrient availability to maximize the yield of Vitamin K2-7 .
化学反応の分析
Types of Reactions
Vitamin K2-7 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biological activity and stability.
Common Reagents and Conditions
Common reagents used in the reactions involving Vitamin K2-7 include strong oxidizing agents, reducing agents, and bases. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of Vitamin K2-7 include carboxylated proteins such as osteocalcin and matrix Gla protein. These proteins play critical roles in bone mineralization and cardiovascular health .
科学的研究の応用
Vitamin K2-7 has a wide range of scientific research applications in various fields:
Chemistry: Used as a cofactor in enzymatic reactions and as a model compound for studying fat-soluble vitamins.
Biology: Investigated for its role in cellular processes such as apoptosis and autophagy.
作用機序
Vitamin K2-7 exerts its effects by activating proteins involved in calcium metabolism. It acts as a cofactor for the enzyme gamma-glutamyl carboxylase, which carboxylates specific glutamate residues on proteins such as osteocalcin and matrix Gla protein. This carboxylation process is essential for the proper functioning of these proteins in bone mineralization and inhibition of vascular calcification .
類似化合物との比較
Vitamin K2-7 is part of the larger family of menaquinones, which includes various forms such as menaquinone-4 (Vitamin K2-4) and menaquinone-9 (Vitamin K2-9). Compared to these forms, Vitamin K2-7 has a longer half-life and higher bioavailability, making it more effective in maintaining adequate vitamin K2 levels in the body . Other similar compounds include Vitamin K1 (phylloquinone), which is primarily involved in blood coagulation .
Conclusion
Vitamin K2-7 is a vital nutrient with significant roles in bone and cardiovascular health. Its unique properties, such as longer half-life and higher bioavailability, make it a preferred choice for supplementation. The compound’s diverse applications in scientific research and industry further highlight its importance in promoting human health.
特性
IUPAC Name |
2-(3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaenyl)-3-methylnaphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H64O2/c1-34(2)18-12-19-35(3)20-13-21-36(4)22-14-23-37(5)24-15-25-38(6)26-16-27-39(7)28-17-29-40(8)32-33-42-41(9)45(47)43-30-10-11-31-44(43)46(42)48/h10-11,18,20,22,24,26,28,30-32H,12-17,19,21,23,25,27,29,33H2,1-9H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKQPZMEYJZGPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H64O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
649.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(3-methoxypropyl)-N-[4-(3-methylphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxamide](/img/structure/B12466262.png)
![1-[(2,4-dichlorobenzyl)sulfonyl]-N-(4-methylphenyl)piperidine-4-carboxamide](/img/structure/B12466270.png)

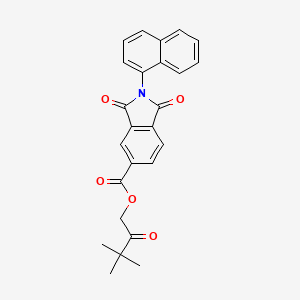

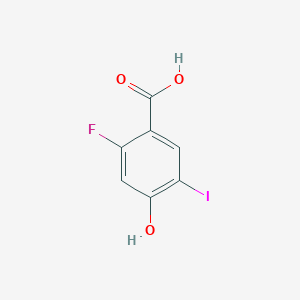
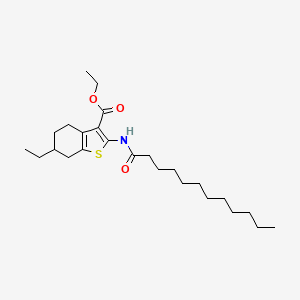
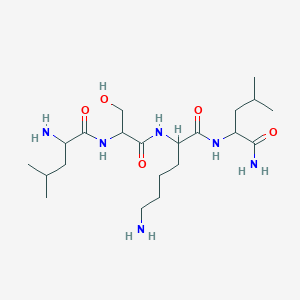
![4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(2,5-dimethoxyphenyl)benzamide](/img/structure/B12466314.png)
![2-{[1-(2,4-Dimethylphenyl)pyrazolo[3,4-D]pyrimidin-4-YL]amino}ethanol](/img/structure/B12466321.png)
![17-(5-Chloro-2-hydroxyphenyl)-15-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B12466326.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,4-dimethylphenyl)glycinamide](/img/structure/B12466336.png)
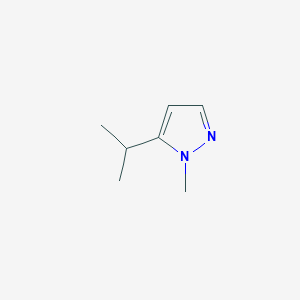
![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 6-bromo-2-phenylquinoline-4-carboxylate](/img/structure/B12466353.png)
